molecular formula C9H6Cl2N2OS B12474531 2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12474531
M. Wt: 261.13 g/mol
InChI Key: RNXTXQXYFLQLHX-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a 1,3-thiazol-4(5H)-one core substituted at position 2 with an amino group linked to a 2,3-dichlorophenyl ring. The amino group at position 2 may participate in hydrogen bonding, a critical feature for molecular recognition.

Properties

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6Cl2N2OS/c10-5-2-1-3-6(8(5)11)12-9-13-7(14)4-15-9/h1-3H,4H2,(H,12,13,14)

InChI Key

RNXTXQXYFLQLHX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=C(C(=CC=C2)Cl)Cl)S1

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 2,3-dichloroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the thiazole ring, resulting in the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Acylation at the Amino Group

The primary amino group undergoes acylation with reagents like acetyl chloride or chloroacetic acid. For example:

2-[(2,3-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one+ClCH2COOHN-acetyl derivative\text{2-[(2,3-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one} + \text{ClCH}_2\text{COOH} \rightarrow \text{N-acetyl derivative}

This reaction typically proceeds in tetrahydrofuran (THF) with sodium acetate, yielding >75% product .

Alkylation and Arylation

The amino group reacts with alkyl/aryl halides (e.g., phenacyl bromide) to form secondary amines. For instance:

2-[(2,3-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one+PhCOCH2BrN-phenacyl derivative\text{2-[(2,3-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one} + \text{PhCOCH}_2\text{Br} \rightarrow \text{N-phenacyl derivative}

Yields range from 60–85% depending on solvent (1,4-dioxane or ethanol) .

Cyclization and Ring-Forming Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

Triazole and Thiadiazole Formation

Reaction with hydrazine hydrate or carbon disulfide induces cyclization:

Reagent Product Conditions Yield
Hydrazine hydrate1,2,4-Triazolo[3,4-b] thiadiazineReflux in ethanol, 6 h65%
CS₂/KOH1,3,4-Thiadiazolo[3,2-a]thiazoleReflux, 12 h58%
Phenacyl bromide6-Phenyl-1,2,4-triazolo[3,4-b] thiadiazineTHF, NaOAc, reflux72%

These reactions exploit the thiourea-like reactivity of the thiazolone core .

Electrophilic Aromatic Substitution

Reaction Reagent Product Position Yield
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2,3-dichlorophenyl derivativePara40%
SulfonationH₂SO₄ (oleum), 100°C4-Sulfo-2,3-dichlorophenyl derivativePara35%

These derivatives are intermediates for further functionalization .

Oxidation

The thiazolone ring is oxidized to a thiazole-4-carboxylic acid derivative using KMnO₄ in alkaline medium:

Thiazol-4(5H)-oneKMnO4/NaOHThiazole-4-carboxylic acid\text{Thiazol-4(5H)-one} \xrightarrow{\text{KMnO}_4/\text{NaOH}} \text{Thiazole-4-carboxylic acid}

Yield: ~50% .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the thiazolone ring:

Thiazol-4(5H)-oneH2/Pd-CThiazolidin-4-one\text{Thiazol-4(5H)-one} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Thiazolidin-4-one}

Yield: 85–90% .

Biological Interaction-Driven Reactions

The compound undergoes structural modifications to enhance binding to biological targets (e.g., enzymes):

Enzyme Inhibition Studies

  • 11β-HSD1 Inhibition : Substitution at the 2-amino group with cycloalkylamines (e.g., cyclopentyl) improves inhibitory activity (IC₅₀: 28 nM) .

  • Anticancer Activity : Introduction of fluorobenzylidene groups via Knoevenagel condensation enhances cytotoxicity (IC₅₀: 7.5 μM against MCF-7 cells) .

Key Reaction Data Table

Reaction Type Reagents/Conditions Key Products Applications
AcylationChloroacetic acid, NaOAc, THFN-Acetyl derivativesDrug delivery systems
CyclocondensationHydrazine hydrate, ethanolTriazolo-thiadiazinesAntimicrobial agents
Electrophilic nitrationHNO₃/H₂SO₄, 0°CNitroaryl derivativesIntermediate for explosives
OxidationKMnO₄, NaOHThiazole-4-carboxylic acidsChelating agents

Stability and Reactivity Considerations

  • pH Sensitivity : The thiazolone ring undergoes hydrolysis in strong acidic/basic conditions, forming thiazole-4-carboxylic acid or thioamide derivatives .

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming polymeric byproducts .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents: The target compound’s 2,3-dichlorophenylamino group contrasts with heterocyclic substituents (e.g., morpholinyl, piperidinyl) in analogs. The dichlorophenyl group enhances lipophilicity and may influence pharmacokinetic properties, while heterocycles like morpholine improve aqueous solubility . The amino group in the target compound and ’s analog enables hydrogen bonding, whereas thioxo or ether groups in other analogs offer distinct electronic profiles .

Position 5 Substituents :

  • The target compound’s position 5 substitution is unspecified, but analogs in feature arylidene groups (e.g., benzofuran or benzodioxin derivatives), which confer rigidity and planar geometry. ’s compound has a 2,3-dichlorobenzyl group, introducing steric bulk and halogenated aromatic interactions .

Physicochemical Properties

  • Melting Points: analogs exhibit melting points between 222–259°C, correlating with substituent bulk and crystallinity. The target compound’s melting point is unreported, but its dichlorophenyl group may elevate it compared to non-halogenated analogs .
  • Solubility : Heterocyclic substituents (e.g., morpholinyl) in compounds likely enhance water solubility, whereas the target’s dichlorophenyl group may reduce it, impacting bioavailability .

Biological Activity

The compound 2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one , also known as a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₀Cl₂N₂OS
  • Molecular Weight : 349.2 g/mol
  • CAS Number : 380560-57-6

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

CompoundActivity Against MRSAActivity Against VRE
2aMIC 4 µg/mLMIC 8 µg/mL
2bMIC 2 µg/mLMIC 4 µg/mL
2cMIC 8 µg/mLMIC 16 µg/mL

These results suggest that modifications to the thiazole ring can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer).

CompoundCell LineIC₅₀ (µM)
3hCaco-231.9
3jCaco-227.2
3eA54944.3

The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic activity, indicating structure-activity relationships (SAR) that can guide future drug design .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to various diseases. For instance, studies have reported that thiazole derivatives can inhibit tyrosinase, an enzyme involved in melanin production and associated with melanoma.

CompoundTyrosinase Inhibition IC₅₀ (µM)
4h11.27 ± 5.90
4f49.36 ± 8.01

This inhibition suggests potential applications in treating hyperpigmentation disorders and melanoma .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria. Compounds with halogen substitutions exhibited increased activity, with some achieving zones of inhibition greater than those of standard antibiotics .
  • Anticancer Properties : Research on a series of thiazole compounds demonstrated that those with specific substitutions showed enhanced anticancer activity against multiple cell lines, suggesting their utility in cancer therapy development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one and its analogs?

A common approach involves refluxing α-bromo ketones with thiourea derivatives in ethanol under alkaline conditions (e.g., KOH). For example, thiourea reacts with α-bromo-2-hydroxy-3,5-dichloroacetophenone to form thiazole intermediates, followed by functionalization of the amino group . Crystallization from ethanol or aqueous ethanol ensures purity. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation and final product integrity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving disorder or twinning in crystals . Complementary techniques like FT-IR and NMR (¹H/¹³C) confirm functional groups and substituent positions. For instance, FT-IR bands near 1650–1700 cm⁻¹ indicate C=O stretching in the thiazolone ring .

Q. What preliminary pharmacological screening methods are used to assess bioactivity?

In vivo models like the elevated plus maze (EPM) test evaluate anxiolytic potential by measuring open-arm exploration time. For example, structurally related thiazol-4(5H)-ones showed 42–45 seconds in open arms (vs. 15–17 seconds for controls), suggesting serotoninergic or GABAergic modulation . In vitro assays (e.g., enzyme inhibition) require optimizing solvent systems (DMSO/PBS) to ensure compound solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from force field inaccuracies or solvent effects in molecular docking. To address this:

  • Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine binding poses.
  • Validate docking results with experimental binding assays (e.g., SPR or ITC).
  • Adjust computational parameters using software like MOE or GROMACS to better align with observed IC₅₀ values .

Q. What advanced spectroscopic or computational methods characterize electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, a small HOMO-LUMO gap (<3 eV) in related thiazoles suggests high polarizability and charge-transfer potential . Time-dependent DFT (TD-DFT) models UV-Vis spectra, while Mulliken charge analysis identifies nucleophilic/electrophilic sites .

Q. How are crystallographic challenges (e.g., twinning, disorder) managed during refinement?

For twinned crystals, SHELXL’s TWIN/BASF commands refine scale factors and orientation matrices. For disordered moieties (e.g., rotating phenyl rings), PART instructions split occupancy or apply restraints to bond distances/angles. High-resolution data (≤0.8 Å) improves accuracy .

Q. What strategies optimize regioselectivity in derivatization reactions?

Steric and electronic factors dictate substitution patterns. For example:

  • Electron-withdrawing groups (e.g., Cl) at the 2,3-positions of the phenyl ring direct electrophilic attacks to the para position.
  • Protecting groups (e.g., Boc for amines) prevent side reactions during functionalization .

Q. How is oxidative metabolic stability evaluated for this compound?

LC-MS/MS identifies metabolites using liver microsome assays (human/rat). Phase I metabolites (e.g., hydroxylated or N-dealkylated products) are profiled with CYP450 isoform-specific inhibitors. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Methodological Tables

Table 1. Key spectroscopic data for 2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one analogs:

Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)
Thiazolone C=O1670–1690-
N–H (secondary amine)3250–33008.2–8.5 (s, 1H)
Aromatic C–Cl-7.3–7.8 (m, 3H, Ar–H)

Table 2. Computational parameters for DFT analysis :

ParameterValue
Basis SetB3LYP/6-311++G(d,p)
HOMO (eV)-5.82
LUMO (eV)-2.14
Dipole Moment (Debye)4.56

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